Superior E-Cadherin Restoration Potency Versus First-Generation Ligand
ML327 was optimized from a first-generation ligand via iterative parallel synthesis and exhibits >50-fold improvement in E-cadherin restoration efficacy [1]. In the In-Cell Western assay using SW620 colon cancer cells, ML327 achieves an EC50 of 1.0 μM for restoring E-cadherin protein expression, whereas the first-generation ligand required significantly higher concentrations to produce a measurable effect [1].
| Evidence Dimension | E-cadherin restoration potency |
|---|---|
| Target Compound Data | EC50 = 1.0 μM |
| Comparator Or Baseline | First-generation ligand (exact EC50 not reported, >50-fold less effective) |
| Quantified Difference | >50-fold improvement in efficacy |
| Conditions | In-Cell Western assay, SW620 colon cancer cells |
Why This Matters
This quantifies ML327 as a significantly optimized chemical probe relative to its developmental predecessor, validating its suitability for assays requiring robust E-cadherin induction at low micromolar concentrations.
- [1] An H, Stoops SL, Deane NG, Zhu J, Zi J, Weaver C, Waterson AG, Zijlstra A, Lindsley CW, Beauchamp RD. Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2013. View Source
